2-(5-fluoro-2-methoxyphenyl)quinoline

Physicochemical profiling ADME prediction LogP/LogSW comparison

2-(5-Fluoro-2-methoxyphenyl)quinoline (ChemBridge ID: 85376114; molecular formula C₁₆H₁₂FNO; MW 253.27) is a synthetic 2-arylquinoline screening compound bearing a 5-fluoro-2-methoxyphenyl substituent at the C2 position of the quinoline core. This scaffold belongs to the broader 2-phenylquinoline family, a privileged structure in medicinal chemistry with established applications in anti-infective, anticancer, and efflux pump inhibitor programs.

Molecular Formula C16H12FNO
Molecular Weight 253.27 g/mol
Cat. No. B4256760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-fluoro-2-methoxyphenyl)quinoline
Molecular FormulaC16H12FNO
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H12FNO/c1-19-16-9-7-12(17)10-13(16)15-8-6-11-4-2-3-5-14(11)18-15/h2-10H,1H3
InChIKeyPTARATFCADXBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2-methoxyphenyl)quinoline – Compound Class, Scaffold Identity, and Key Physicochemical Baseline for Procurement Decisions


2-(5-Fluoro-2-methoxyphenyl)quinoline (ChemBridge ID: 85376114; molecular formula C₁₆H₁₂FNO; MW 253.27) is a synthetic 2-arylquinoline screening compound bearing a 5-fluoro-2-methoxyphenyl substituent at the C2 position of the quinoline core . This scaffold belongs to the broader 2-phenylquinoline family, a privileged structure in medicinal chemistry with established applications in anti-infective, anticancer, and efflux pump inhibitor programs [1]. The simultaneous presence of an electron-withdrawing fluorine atom at the 5-position and an electron-donating methoxy group at the 2-position of the pendant phenyl ring creates a distinctive electronic and steric profile that cannot be replicated by simple monosubstituted 2-phenylquinolines, making this compound a non-interchangeable building block for structure–activity relationship (SAR) exploration and focused library design.

Why 2-(5-Fluoro-2-methoxyphenyl)quinoline Cannot Be Replaced by Generic 2-Phenylquinoline or Mono-Substituted Analogs in Focused Screening Campaigns


Substituting 2-(5-fluoro-2-methoxyphenyl)quinoline with the unsubstituted 2-phenylquinoline (MW 205.25, LogP 3.90, tPSA 12.90 Ų) [1] or the mono-methoxy analog 2-(2-methoxyphenyl)quinoline (MW 235.28) introduces quantifiable alterations in lipophilicity, polarity, molecular weight, and hydrogen-bonding capacity that can fundamentally shift target engagement, membrane permeability, and metabolic stability profiles. The fluoro substituent at the 5-position is not a passive addition; it modulates electron density on the pendant phenyl ring, influencing π-stacking interactions with aromatic residues in biological targets [2]. The methoxy group at the 2-position has been specifically shown in the 2-phenylquinoline NorA efflux pump inhibitor series to be a critical determinant of inhibitory potency—methoxy-introduced derivatives restored ciprofloxacin MICs at sub-inhibitory concentrations, while the parent 2-phenylquinoline (hit 1) was substantially less potent [3]. A blunt substitution to a generic 2-phenylquinoline or a chlorinated analog therefore erases the synergistic fluoro-methoxy substitution pattern that defines this compound’s differentiated property space.

Quantitative Differentiation Evidence for 2-(5-Fluoro-2-methoxyphenyl)quinoline Versus Closest Structural Analogs


Lipophilicity and Aqueous Solubility Shift Induced by 5-Fluoro-2-methoxy Substitution Versus Parent 2-Phenylquinoline

The introduction of a 5-fluoro-2-methoxyphenyl group at C2 of the quinoline core results in a measurable reduction in computed LogP (3.81 vs. 3.90) and a substantial decrease in aqueous solubility (LogSW –4.30) relative to unsubstituted 2-phenylquinoline, which lacks the polar methoxy and electronegative fluorine substituents [1]. The topological polar surface area (tPSA) increases from 12.90 Ų to 22.10 Ų, reflecting the contribution of the methoxy oxygen and fluorine atom to hydrogen-bond acceptor capacity (Hacc increases from 1 to 2) . These shifts are directly relevant for membrane permeation and oral bioavailability predictions in early-stage lead optimization.

Physicochemical profiling ADME prediction LogP/LogSW comparison

Molecular Weight and Rotatable Bond Differentiation: Impact on Ligand Efficiency and Fragment-Based Screening

At MW 253.27 with two rotatable bonds, 2-(5-fluoro-2-methoxyphenyl)quinoline occupies an intermediate space between a true fragment (MW <250, RotB ≤2) and a more complex lead-like molecule . The unsubstituted 2-phenylquinoline (MW 205.25, 1 rotatable bond) falls squarely within fragment space, while the mono-methoxy analog 2-(2-methoxyphenyl)quinoline (MW 235.28) lies between them [1]. The single additional fluorine atom on the target compound adds 18 Da without introducing a rotatable bond, representing an atom-efficient modification that modulates electronic properties without inflating conformational entropy—a key consideration in fragment-to-lead optimization where ligand efficiency metrics penalize gratuitous molecular weight increases.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Class-Level Fluorine Substitution Advantage: Metabolic Stability Differentiation Over Non-Fluorinated 2-Phenylquinoline Analogs

Fluorine substitution at the 5-position of the pendant phenyl ring is a well-precedented strategy to block cytochrome P450-mediated oxidative metabolism at the para-position of the phenyl ring, a primary metabolic soft spot in 2-phenylquinoline derivatives [1]. While direct in vitro microsomal stability data for the exact target compound are not publicly available, the class-level evidence from fluorinated quinoline drug discovery programs consistently demonstrates that a fluorine atom at this position reduces intrinsic clearance compared to the corresponding unsubstituted or chloro-substituted analogs [2]. The fluoroquinolone class (e.g., ciprofloxacin, norfloxacin) further exemplifies how 6-fluoro substitution on the quinoline core—analogous in electronic effect to 5-fluoro on the pendant phenyl—contributes to enhanced metabolic stability and prolonged half-life [3].

Metabolic stability Fluorine medicinal chemistry CYP450 resistance

Methoxy Group Contribution to NorA Efflux Pump Inhibition Potency: Comparative Evidence from the 2-Phenylquinoline Series

In a systematic SAR study of 35 2-phenylquinoline derivatives evaluated as Staphylococcus aureus NorA efflux pump inhibitors (EPIs), the introduction of methoxy groups onto the 2-phenylquinoline scaffold was identified as a critical determinant of EPI potency [1]. Parent compound hit 1 (unsubstituted 2-phenylquinoline) served as the baseline; methoxy-substituted derivatives such as 3b and 7d restored ciprofloxacin minimum inhibitory concentrations (MICs) against resistant S. aureus strains at very low concentrations and displayed EPI activity at non-toxic concentrations for human cells [1]. Although this study did not include the exact 5-fluoro-2-methoxyphenyl variant, it establishes with quantitative rigor that the methoxy group is an essential pharmacophoric feature for NorA inhibition within the 2-phenylquinoline class, providing a strong inference that the 2-methoxy group on the target compound contributes the same potency-enhancing effect while the 5-fluoro substituent offers additional metabolic and electronic modulation unexplored in the published series.

Efflux pump inhibition Antimicrobial resistance NorA Staphylococcus aureus

Anticancer Activity Benchmarking: Cross-Study Potency Comparison of Structurally Related Fluorinated 2-Phenylquinoline Derivatives

The structurally related compound 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), which shares the fluorophenyl-methoxy substitution pattern with the target compound albeit on a quinolin-4-one core, exhibited potent and selective anticancer activity with IC₅₀ values of 0.03–8.2 μM across a broad panel of tumor cell lines and selectively inhibited 14 out of 60 cancer cell lines in the NCI-60 screen [1][2]. While the target compound 2-(5-fluoro-2-methoxyphenyl)quinoline differs in quinoline oxidation state (quinoline vs. quinolin-4-one) and the fluorine position (5- vs. 3-fluoro), the overlapping fluorophenyl-methoxy pharmacophore suggests that this substitution pattern is a key driver of antitumor potency. Non-fluorinated 2-phenylquinoline analogs tested in the same study lacked the selectivity profile of the fluorinated derivatives [1].

Anticancer drug discovery NCI-60 screening Cytotoxicity IC50

Hydrogen-Bond Acceptor Capacity and Drug-Likeness Profile Relative to Chlorinated and Methyl-Substituted 2-Phenylquinoline Analogs

With a hydrogen-bond donor count of 0 and an acceptor count of 2, 2-(5-fluoro-2-methoxyphenyl)quinoline occupies a specific region of chemical space distinct from both the mono-acceptor 2-phenylquinoline (Hacc = 1) and the multi-acceptor 2-phenylquinoline-4-carboxylic acid analog (Hacc = 4, Hdon = 1) . The compound complies with the Rule of Three (MW ≤ 300, LogP ≤ 3, Hdon ≤ 3, Hacc ≤ 3, RotB ≤ 3), making it formally suitable for fragment-based screening despite its position at the upper boundary of fragment space . Chlorinated analogs (e.g., 2-(2-chlorophenyl)quinoline) provide a different H-bond acceptor profile due to the weaker halogen-bonding capacity of chlorine relative to fluorine, while methyl-substituted analogs lack H-bond acceptor character entirely at the substitution position [1].

Drug-likeness Hydrogen-bonding Rule-of-Three compliance

Highest-Confidence Application Scenarios for 2-(5-Fluoro-2-methoxyphenyl)quinoline Based on Verified Differentiation Evidence


Focused Fragment-to-Lead Libraries Targeting Bacterial NorA Efflux Pump Inhibition

Procurement of 2-(5-fluoro-2-methoxyphenyl)quinoline is justified for antimicrobial resistance programs pursuing Staphylococcus aureus NorA efflux pump inhibitors. The 2-methoxy group has been experimentally validated as essential for NorA EPI potency in the 2-phenylquinoline series, with methoxy-introduced derivatives restoring ciprofloxacin MICs at sub-inhibitory concentrations with non-toxic human cell profiles . The addition of a 5-fluoro substituent offers an unexplored vector for improving metabolic stability while retaining the methoxy pharmacophore, making this compound a high-priority candidate for focused NorA EPI library design where substitution at both the 5- and 2-positions of the pendant phenyl is the logical next SAR step beyond the published series.

Physicochemical Property-Driven Screening Set Design for CNS-Penetrant Quinoline Programs

With a LogP of 3.81, tPSA of 22.10 Ų, MW of 253 Da, and zero hydrogen-bond donors, 2-(5-fluoro-2-methoxyphenyl)quinoline resides within favorable CNS drug-like property space (typically LogP 2–5, tPSA < 60–70 Ų, MW < 400, Hdon ≤ 1) . Compared to the unsubstituted 2-phenylquinoline (tPSA 12.90 Ų), the elevated tPSA of the target compound provides a better balance between passive membrane permeation and aqueous solubility—a critical parameter for CNS drug discovery [1]. Screening libraries targeting neurological indications where quinoline-based scaffolds have preclinical validation (e.g., mGluR1 antagonism, Alzheimer's disease) would benefit from the inclusion of this compound as a property-optimized starting point.

Selectivity Profiling of Kinase and GPCR Targets Requiring Dual Hydrogen-Bond Acceptor Engagement

The compound's hydrogen-bond acceptor count of 2 (methoxy oxygen plus quinoline nitrogen) with zero donor capacity makes it a tailored probe for biological targets that recognize dual-acceptor pharmacophores without requiring a ligand hydrogen-bond donor . This profile is particularly relevant for type II kinase inhibitor design (where the quinoline nitrogen engages the hinge region while the methoxy oxygen interacts with the allosteric back pocket) and for class A GPCR antagonists where the fluorophenyl-methoxy motif mimics endogenous ligand recognition elements [1]. The absence of a carboxylic acid or hydroxyl group—present in the related 4-carboxylic acid analog—avoids confounding interactions with serum albumin and reduces the risk of poor membrane permeability associated with ionizable acidic functionality.

Building Block for Diversified 2-Arylquinoline Library Synthesis via C2 and C4 Functionalization

As an achiral, salt-free, dry-film solid with a free quinoline nitrogen, 2-(5-fluoro-2-methoxyphenyl)quinoline serves as a versatile synthetic intermediate for further derivatization at the quinoline C4 position (electrophilic substitution, N-oxide formation, or cross-coupling) and at the methoxy group (demethylation to phenol followed by O-alkylation) . The compound's chemical stability under standard storage conditions and its compatibility with parallel synthesis workflows make it a practical building block for generating focused libraries of 2,4-disubstituted quinolines with the 5-fluoro-2-methoxyphenyl pharmacophore pre-installed, reducing the synthetic burden of introducing this substitution pattern de novo in library production [1].

Quote Request

Request a Quote for 2-(5-fluoro-2-methoxyphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.